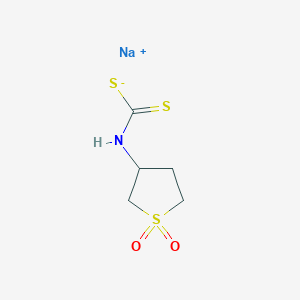
sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate is a chemical compound that belongs to the class of dithiocarbamates Dithiocarbamates are known for their wide range of applications, including use as pesticides, fungicides, and in various industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate typically involves the reaction between an amine and carbon disulfide in the presence of a strong base. One common starting material is 3-aminothiolane. The reaction is carried out in an ethanol or ethanol-DMF mixture to optimize yield and purity . The process involves the formation of an intermediate, which then reacts with sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is critical to ensure high yield and purity. The use of aprotic solvents with high dielectric permittivity can enhance the reaction rate, although the solubility of sodium hydroxide in such solvents can be a limiting factor .
Chemical Reactions Analysis
Types of Reactions
Sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
Sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as an antifungal and antibacterial agent.
Industry: It is used in the production of polymers and as a stabilizer in the rubber industry.
Mechanism of Action
The mechanism of action of sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal enzyme function, leading to the desired antifungal or antibacterial effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: Similar in structure and function, used as a fungicide.
Benzyl N-(1,1-dioxothiolan-3-yl)carbamodithioate:
Uniqueness
Sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate is unique due to its specific sodium salt form, which can influence its solubility and reactivity compared to other similar compounds. This uniqueness makes it particularly useful in certain industrial and research applications where these properties are advantageous.
Properties
IUPAC Name |
sodium;N-(1,1-dioxothiolan-3-yl)carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S3.Na/c7-11(8)2-1-4(3-11)6-5(9)10;/h4H,1-3H2,(H2,6,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGLAAOEBJORJF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)[S-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8NNaO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B7776076.png)

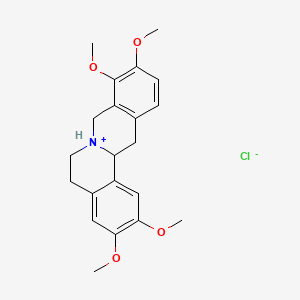
![Dimethyl-[2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethyl]azanium;chloride](/img/structure/B7776092.png)

![2-[(2E)-2-benzylidenehydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B7776101.png)
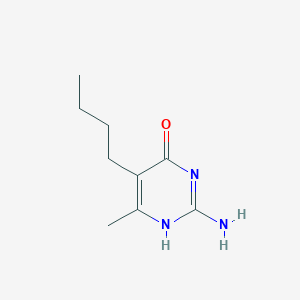


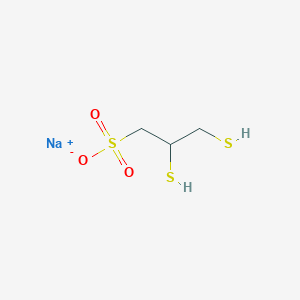

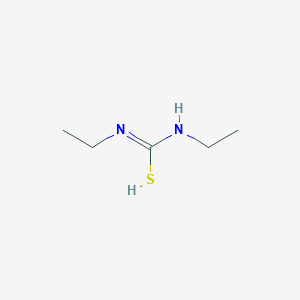
![2-[(2,6-Dimethylquinolin-4-yl)amino]benzoic acid](/img/structure/B7776142.png)
